2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,10(14)15)8-4-3-5-9-12-6-7-13(8)9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
AEZBIYRCYJSMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=NC=CN21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Iodine-Catalyzed Synthesis
A method for synthesizing imidazo[1,2-a]pyridine scaffolds involves using molecular iodine as a catalyst, assisted by ultrasonication. This approach uses a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions.
- Mix acetophenone derivatives (1.0 mmol) and iodine (20 mol %) in 4.0 mL of distilled water.
- Irradiate the mixture using ultrasound at room temperature for 30 minutes.
- Add 2-aminopyridine derivatives (1.0 mmol) and dimedone (1.0 mmol) to the mixture.
- Irradiate again, using ultrasound at room temperature for 30 minutes.
Catalyst and Solvent-Free Synthesis
Imidazo[1,2-a]pyridines can be synthesized by condensing α-haloketones with 2-aminopyridines without any additional catalyst or solvent, resulting in good to excellent yields.
The reaction involves the condensation of α-haloketones (ArCOCHXR², where Ar = C6H5, 4-MeOC6H4, 4-ClC6H4, 2,4-Cl2C6H3; X = Br, Cl; R² = H, CH3) with 2-aminopyridines. The reaction proceeds under neutral or weak basic conditions, where the pyridine-nitrogen in the 2-aminopyridine derivative performs a nucleophilic substitution of the halide. Reactions of α-chloroketones with 2-aminopyridine or 2-amino-5-methylpyridine can provide excellent yields with slightly longer reaction times.
Synthesis of Imidazo[1,2-a]pyridine-3-Carboxamides
A set of imidazo[1,2-a]pyridine-3-carboxamides can be synthesized through straightforward reactions with good overall yields.
- React an appropriately substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.
- Saponify with lithium hydroxide.
- Perform acidic workup to yield the free acids.
- Use 2-amino-5-methylpyridine and ethyl 2-chloro-4,4,4-trifluoroacetoacetate, followed by saponification and acidic workup to obtain the free acid.
Continuous Flow Synthesis
Imidazo[1,2-a]pyridine-2-carboxylic acids can be synthesized from 2-aminopyridines and bromopyruvic acid using a single microreactor.
- Use a catalytic amount of p-toluenesulphonic acid (PTSA) (0.25 equiv.) to efficiently produce the desired products from 2-aminopyridines (1.0 equiv.) and bromopyruvic acid (1.2 equiv.) in dimethylformamide (DMF) at 125 °C.
- Introduce the 2-aminopyridine (0.5 M) and bromopyruvic acid (0.5 M) into the microreactor, flowing in PTSA via a separate channel or premixing with the bromopyruvic acid.
- Monitor the reaction by LCMS analysis to ensure the conversion of bromopyruvic acid to the corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivative is complete within 10 minutes in a preheated microreactor at 125 °C and 4.0 bar.
- 1.2 equivalents of bromopyruvic acid
- Residence time on the first microreactor of 20 minutes and a temperature of 100 °C
- Combine the stream containing the imidazo[1,2-a]pyridine-2-carboxylic acid exiting the first microreactor with a solution of EDC/HOBt and amines/DIPEA in a second microreactor at 75 °C for 10 minutes.
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Potential Biological Activities
Compounds containing imidazo[1,2-a]pyridine structures are known for their diverse biological activities. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant pharmacological properties, including acting as kinase inhibitors, anti-inflammatory agents, and anticancer agents.
Potential Applications
Due to its biological activity, 2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid has potential applications in:
- Medicinal Chemistry As a building block for synthesizing biologically active compounds
- Pharmaceutical Research For developing new drugs targeting various diseases
- Agrochemicals As a potential component in crop protection agents
Interactions with Biological Targets
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Key areas include:
- Enzyme Inhibition Assessing its ability to inhibit specific enzymes involved in disease pathways.
- Receptor Binding Investigating its binding affinity to relevant receptors.
- Cellular Activity Evaluating its effects on cell growth, differentiation, and apoptosis.
Structural Similarity
Several compounds share structural similarities with this compound.
Table of Structurally Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid | Carboxylic Acid | Simple acetic acid derivative |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Heterocyclic Compound | Inhibits c-KIT kinase |
| 3-(Imidazo[1,2-a]pyridin-6-yl)-propanoic acid | Propanoic Acid | Potential anti-inflammatory properties |
| N-(5-imidazo[1,2-a]pyrimidin-2-yl)-phenylamide | Amide | Exhibits cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key differentiation lies in its 2-methylpropanoic acid substituent. Below is a comparative analysis with structurally related molecules:
*Note: The target compound’s applications are inferred from structural analogs (e.g., HIF-1α inhibitors in ).
Key Observations :
- Substituent Effects: Herbicidal compounds like impazapic and fluazifop incorporate bulkier substituents (e.g., trifluoromethyl, phenoxy) that enhance lipid solubility for plant membrane penetration .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound increases water solubility relative to ester or amide derivatives (e.g., N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, ) .
- Stability : Crystal structure analyses () reveal planar imidazo[1,2-a]pyridine rings stabilized by hydrogen bonding, suggesting similar stability for the target compound .
Biological Activity
2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid is a compound that combines an imidazo[1,2-a]pyridine moiety with a branched carboxylic acid structure. This unique configuration has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C11H12N2O2, with a molecular weight of approximately 204.22 g/mol.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a wide range of biological activities. Notable pharmacological properties include:
- Anticancer : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Potential to reduce inflammation in various models.
- Antiviral : Some derivatives have been explored for their ability to inhibit viral replication .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. The presence of nitrogen atoms in the heterocyclic ring enhances electron density, influencing interactions with biological targets. The carboxylic acid group also plays a crucial role in mediating biological interactions through hydrogen bonding and ionic interactions.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid | Carboxylic Acid | Simple acetic acid derivative |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Heterocyclic Compound | Inhibits c-KIT kinase |
| 3-(Imidazo[1,2-a]pyridin-6-yl)-propanoic acid | Propanoic Acid | Potential anti-inflammatory properties |
| N-(5-imidazo[1,2-a]pyrimidin-2-yl)-phenylamide | Amide | Exhibits cytotoxicity against cancer cell lines |
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives:
- Anticancer Activity : A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, revealing that some compounds exhibited IC50 values ranging from 4.88 to 14.55 μM against human cancer cell lines. This suggests significant potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Properties : Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis, leading to cell death.
- Anti-inflammatory Effects : In preclinical models, certain derivatives have shown promise in reducing inflammatory markers and symptoms associated with conditions like arthritis and other inflammatory diseases.
Mechanistic Insights
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. Molecular docking studies have indicated favorable binding affinities to targets associated with these pathways, supporting further investigation into its therapeutic potential.
Q & A
Basic Synthesis Routes
Q: What are the common synthetic routes for preparing 2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid, and what reaction conditions are typically employed? A: The compound is synthesized via condensation of 2-aminopyridine with α-halo ketones (e.g., chloroacetone) under basic conditions (e.g., K₂CO₃), followed by carboxymethylation using chloroacetic acid. Alternative routes involve cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines in a two-step process, as demonstrated in optimized protocols yielding >80% purity .
Advanced Synthesis Optimization
Q: What strategies improve yield and purity during large-scale synthesis? A: Industrial methods employ continuous flow reactors for precise temperature control, automated solvent systems (e.g., DMF/THF mixtures), and heterogeneous catalysts (e.g., Pd/C) to enhance efficiency. Process analytical technology (PAT) monitors real-time reaction progress, reducing impurities to <2% .
Basic Analytical Characterization
Q: Which techniques confirm structural integrity and purity? A: Key methods include:
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., δ 7.2–8.5 ppm for aromatic protons).
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 231.2) and purity (>95%).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced SAR Studies
Q: How do structural modifications influence biological activity? A: SAR studies reveal:
- Methyl groups at C2 enhance lipophilicity (logP +0.5), improving membrane permeability.
- Electron-withdrawing substituents (e.g., -NO₂) at C5 increase kinase inhibition (IC₅₀ < 50 nM) by stabilizing H-bond interactions.
- Propanoic acid moiety is critical for solubility and target binding (e.g., RGD peptide mimicry) .
Resolving Data Contradictions
Q: How to address conflicting biological activity reports? A: Discrepancies arise from:
- Assay variability (e.g., cell line differences in cytotoxicity studies).
- Impurity profiles (e.g., residual solvents affecting enzyme assays).
Mitigation strategies include: - Standardized protocols (OECD guidelines).
- Comparative meta-analysis of IC₅₀ values across studies .
Basic Reactivity and Derivatization
Q: What reactions enable functionalization of the core structure? A: Key reactions:
- Oxidation : KMnO₄ in acidic conditions converts methyl groups to carboxylic acids.
- Nucleophilic substitution : Halogenated derivatives undergo SNAr reactions with amines (e.g., piperazine) at C7.
- Reduction : LiAlH₄ reduces esters to alcohols for prodrug synthesis .
Advanced Computational Insights
Q: How do DFT studies aid in understanding reactivity? A: DFT calculations (B3LYP/6-31G*) reveal:
- Electron density maps : High density at N1 facilitates electrophilic attacks.
- Transition states : Energy barriers for cyclization steps (~25 kcal/mol) guide solvent selection (e.g., DMSO lowers ΔG‡) .
Basic Toxicity Screening
Q: What methodologies assess preliminary toxicity? A: Use:
- MTT assays on HEK293 cells (EC₅₀ > 100 µM indicates low cytotoxicity).
- Ames test (TA98 strain) to rule out mutagenicity.
- hERG channel binding assays (IC₅₀ > 10 µM) for cardiotoxicity risk .
Advanced Environmental Fate Studies
Q: How to design experiments evaluating environmental persistence? A: Key considerations:
- Hydrolysis stability : Test at pH 3–9 (50°C, 7 days) with LC-MS monitoring.
- Biodegradation : OECD 301F assay with activated sludge.
- Photolysis : UV-Vis exposure (λ = 254 nm) quantifies degradation half-life .
Advanced Mechanistic Insights
Q: What mechanisms govern cyclization during synthesis? A: Cyclization proceeds via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
